molecular formula C8H7N3OS B12932745 1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde CAS No. 623906-11-6

1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde

Cat. No.: B12932745
CAS No.: 623906-11-6
M. Wt: 193.23 g/mol
InChI Key: KKFQYSCXLKUTHR-UHFFFAOYSA-N
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Description

1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features both thiazole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of aromatic aldehydes with 5-methyl-1,3-thiazol-2-amine in the presence of a catalyst such as silica sulfuric acid (SSA). This one-pot three-component reaction is carried out in glycerol, which acts as a solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or imidazole rings are modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole or imidazole derivatives.

Scientific Research Applications

1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

    Isoxicam: A non-steroidal anti-inflammatory drug (NSAID) with a similar thiazole ring structure.

    Meloxicam: Another NSAID with structural similarities to the compound .

Uniqueness: 1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde is unique due to its combination of thiazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure is less common in other similar compounds, making it a valuable target for research and development .

Properties

CAS No.

623906-11-6

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

3-methyl-2-(1,3-thiazol-2-yl)imidazole-4-carbaldehyde

InChI

InChI=1S/C8H7N3OS/c1-11-6(5-12)4-10-7(11)8-9-2-3-13-8/h2-5H,1H3

InChI Key

KKFQYSCXLKUTHR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C2=NC=CS2)C=O

Origin of Product

United States

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